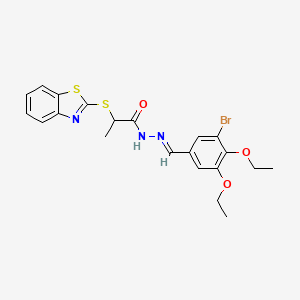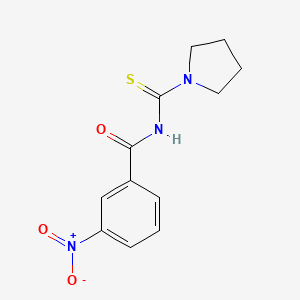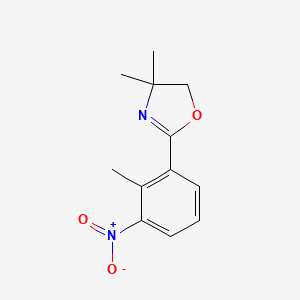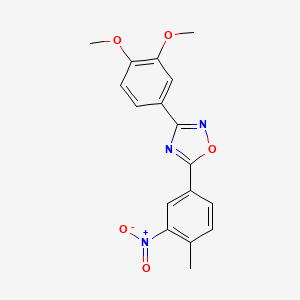
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, also known as AEQ, is a synthetic quinazoline derivative that has been widely used in scientific research. AEQ has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mécanisme D'action
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione exerts its effects by binding to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. This leads to a downstream effect on various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on protein kinase CK2, 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has also been found to inhibit other kinases such as PIM1 and PIM2. 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has also been shown to induce apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in lab experiments is its potency and specificity as an inhibitor of protein kinase CK2. This allows researchers to investigate the role of CK2 in various cellular processes with a high degree of precision. However, one limitation of using 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over prolonged periods of time.
Orientations Futures
There are several potential future directions for research on 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2. Another potential direction is the investigation of the role of CK2 in various disease states, such as cancer and neurodegenerative disorders. Finally, the development of 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione as a therapeutic agent for cancer treatment is an area of ongoing research.
Méthodes De Synthèse
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-ethoxybenzoyl chloride with 3-ethyl-4-methoxyaniline in the presence of an acid catalyst. The resulting intermediate is then reacted with allylamine to yield 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.
Applications De Recherche Scientifique
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been used extensively in scientific research as a tool to investigate various cellular processes. One of the most common applications of 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is in the study of protein kinase activity. 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is a potent inhibitor of protein kinase CK2, which is involved in a wide range of cellular processes including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-7-17-11-9-13(21-4)12(20-3)8-10(11)14(18)16(6-2)15(17)19/h5,8-9H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKBIUQZLAABHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)

![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)